molecular formula C10H12N2O3 B066244 Methyl 3-amino-4-(methylcarbamoyl)benzoate CAS No. 183431-11-0

Methyl 3-amino-4-(methylcarbamoyl)benzoate

Cat. No.: B066244
CAS No.: 183431-11-0
M. Wt: 208.21 g/mol
InChI Key: IRGZKETWZJLRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-(methylcarbamoyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

183431-11-0

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-amino-4-(methylcarbamoyl)benzoate

InChI

InChI=1S/C10H12N2O3/c1-12-9(13)7-4-3-6(5-8(7)11)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13)

InChI Key

IRGZKETWZJLRBW-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=C(C=C1)C(=O)OC)N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C(=O)OC)N

Synonyms

Benzoic acid, 3-amino-4-[(methylamino)carbonyl]-, methyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4-(methylamino)carbonyl-3-nitrobenzoate (3.84 g, 0.0185 mol) and tin (ii) chloride (15.3 g, 0.08 mol) in ethanol (80 mL) was heated at 70° C. for 1 h. The reaction mixture was diluted with water (150 mL) and sodium bicarbonate solution was added to it to bring the pH close to 8. The mixture was extracted with ethyl acetate and the organic layer washed with water and brine and dried over sodium sulphate. After filtration, the solution was concentrated and the residue was recrystallized from ethyl acetate-hexane to give 2.16 g (64%) of methyl 3-amino-4-(methylamino)carbonylbenzoate as tan needles, mp 167°-168° C.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.